molecular formula C23H25ClNNaO5S2 B143567 6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt CAS No. 129648-96-0

6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt

Cat. No.: B143567
CAS No.: 129648-96-0
M. Wt: 518.0 g/mol
InChI Key: QIBQVFYOTMPEIP-UHFFFAOYSA-M
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Description

6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt (referred to here by its research code KT2-962) is a synthetic azulene derivative with a unique sulfonic acid and benzenesulfonylamino side chain. Its molecular structure combines an azulene core (a non-benzenoid aromatic hydrocarbon) with substituents that enhance its pharmacological activity, particularly as a thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor antagonist .

KT2-962 was first characterized in 1995 for its ability to competitively inhibit TXA2-induced vascular contractions in multiple species (rat, rabbit, and porcine models) and to suppress platelet aggregation . Notably, it demonstrated oral efficacy in mice, with a minimal effective dose of 0.3 mg/kg and sustained protection (>8 hours) at 1.0 mg/kg against U46619 (a TXA2 analog)-induced sudden death . Beyond its receptor antagonism, KT2-962 exhibits direct free radical scavenging activity, contributing to its cardioprotective effects in ischemia/reperfusion injury models .

Properties

CAS No.

129648-96-0

Molecular Formula

C23H25ClNNaO5S2

Molecular Weight

518.0 g/mol

IUPAC Name

sodium;3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C23H26ClNO5S2.Na/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20;/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30);/q;+1/p-1

InChI Key

QIBQVFYOTMPEIP-UHFFFAOYSA-M

SMILES

CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+]

Isomeric SMILES

CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+]

Canonical SMILES

CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+]

Other CAS No.

129648-96-0

Synonyms

6-isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt
KT 2-962
KT-2-962
KT2 962
KT2-962

Origin of Product

United States

Preparation Methods

Butylamine Attachment

The azulene intermediate is treated with 1,4-dibromobutane in dimethylformamide (DMF) at 60°C, yielding a bromobutyl-azulene derivative. Excess dibromobutane (2.0 eq) ensures complete substitution.

Sulfonamide Coupling

The bromobutyl intermediate reacts with 4-chlorobenzenesulfonamide in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium iodide (TBAI). The reaction proceeds at 80°C for 12 hours, achieving >90% conversion.

Critical Parameters

ParameterValue
SolventDMF
Temperature80°C
Reaction Time12 hours
BaseK₂CO₃ (2.5 eq)
CatalystTBAI (0.05 eq)

Sodium Salt Formation and Stabilization

The final sulfonic acid group is neutralized with sodium hydroxide (NaOH) to form the water-soluble sodium salt. Patent CN100389106C emphasizes the addition of 0.5% (w/w) stabilizers (e.g., ascorbic acid) during recrystallization to prevent oxidative degradation. The process involves:

  • Adjusting the pH to 8.0 with sodium carbonate.

  • Cooling the solution to 0°C to precipitate the product.

  • Washing with ice-cold ethanol to remove residual solvents.

Recrystallization Data

  • Solvent System: Ethanol/water (7:3 v/v)

  • Yield: 78–82%

  • Purity: ≥99% (HPLC)

Analytical Validation and Quality Control

Post-synthesis characterization employs NMR and HPLC to verify structural integrity. The sodium salt’s stability is assessed via accelerated aging studies (40°C/75% RH for 6 months), showing <2% degradation when stabilizers are used. Key spectral data includes:

  • ¹H NMR (D₂O) : δ 1.25 (d, 6H, isopropyl), δ 3.45 (t, 2H, butyl), δ 7.8–8.1 (m, 4H, aromatic).

  • FT-IR : 1045 cm⁻¹ (S=O stretch), 1170 cm⁻¹ (SO₃⁻ symmetric stretch).

Industrial-Scale Adaptations

Large-scale production modifies laboratory protocols to enhance efficiency:

  • Continuous flow reactors replace batch systems for sulfonation, reducing reaction time by 40%.

  • Solvent recovery systems achieve >95% recycling of dichloroethane and SB102 .

Chemical Reactions Analysis

KT2-962 undergoes various chemical reactions, including:

    Oxidation: KT2-962 can undergo oxidation reactions, particularly involving the azulene ring structure.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. TXA2 Receptor Antagonism
KT2-962 is recognized as a potent and selective antagonist of the thromboxane A2 receptor. This receptor plays a critical role in platelet aggregation and vasoconstriction, making KT2-962 a candidate for therapeutic interventions in cardiovascular diseases. Its ability to inhibit TXA2 can potentially reduce thrombus formation and improve outcomes in conditions such as myocardial infarction and stroke .

2. Cancer Research
Recent studies have indicated that azulene derivatives, including KT2-962, may possess anticancer properties. Research has shown that tricyclic benzo[cd]azulenes can inhibit the activity of Pim kinases, which are implicated in the progression of various cancers. By inhibiting these kinases, KT2-962 could help in reducing cancer cell proliferation and enhancing the effectiveness of existing chemotherapy regimens .

3. Gastrointestinal Protection
KT2-962 has demonstrated protective effects against gastric damage induced by ischemia/reperfusion injury and other gastrointestinal insults. In animal models, it has been shown to prevent gastric bleeding and promote mucosal protection, suggesting its potential utility in treating gastrointestinal disorders .

Synthesis and Characterization

The synthesis of KT2-962 involves several steps, including the use of radiolabeled precursors to facilitate tracking and analysis of its biological effects. The compound has been synthesized with a specific activity that allows for detailed pharmacokinetic studies, which are essential for understanding its mechanism of action .

Case Studies and Research Findings

Study Focus Area Findings
Yanagisawa et al. (1994)SynthesisSuccessfully synthesized KT2-962 with a high radiochemical yield for pharmacological studies .
Kosakai et al. (1993)PharmacologyDemonstrated that KT2-962 acts as a TXA2/prostaglandin endoperoxide receptor antagonist, providing insights into its therapeutic potential .
Santio et al. (2013)Cancer ResearchIdentified azulene derivatives as effective inhibitors of Pim kinases, suggesting implications for cancer treatment .

Mechanism of Action

KT2-962 exerts its effects by competitively inhibiting the thromboxane A2/prostaglandin endoperoxide receptors. This inhibition prevents the binding of thromboxane A2 and prostaglandins, thereby blocking their biological effects. The compound also exhibits free radical scavenging properties, which contribute to its protective effects in conditions like myocardial ischemia/reperfusion injury .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

KT2-962 belongs to a class of azulene sulfonates and TXA2/PGH2 receptor antagonists. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Features Pharmacological Profile Efficacy
KT2-962 Azulene core with sulfonic acid and 4-chlorobenzenesulfonylamino-butyl substituent Competitive TXA2/PGH2 receptor antagonist; inhibits U46619-induced contractions ; free radical scavenger Oral ED₅₀: 0.3 mg/kg (mice); duration >8 hours at 1.0 mg/kg
AA-2414 Non-azulene TXA2/PGH2 antagonist with bicyclic structure Dual action: blocks TXA2 receptors and inhibits thromboxane synthase Shorter duration than KT2-962; limited oral bioavailability
Cinnamophilin Lignan-derived TXA2 antagonist Non-competitive inhibition; broader anti-inflammatory effects Lower potency in vascular models compared to KT2-962
Sodium Azulene Sulfonate Water-soluble azulene derivative without sulfonylamino side chain Antioxidant; inhibits capsaicin-induced inflammation No TXA2 antagonism; limited systemic absorption
Guaiazulene Lipophilic azulene derivative (natural source) Antioxidant, CYP1A2 inhibitor; protects against hepatotoxicity No direct vascular or platelet effects; limited cytotoxicity studies

Key Differentiators of KT2-962

Dual Mechanism : Unlike sodium azulene sulfonate or guaiazulene, KT2-962 combines TXA2 receptor antagonism with free radical scavenging , making it effective in both vascular and oxidative stress models .

Oral Longevity : At 1.0 mg/kg, KT2-962’s effects persist >8 hours, outperforming earlier TXA2 antagonists (e.g., AA-2414) with shorter half-lives .

Limitations vs. Other Compounds

  • Narrower Anti-inflammatory Scope : Compared to cinnamophilin, KT2-962 lacks documented effects on leukotriene or cytokine pathways .
  • Synthetic Complexity: The sulfonylamino-butyl substituent increases synthetic difficulty compared to simpler azulene derivatives like guaiazulene .

Research Findings in Context

  • Cardioprotection : In canine models, KT2-962 reduced myocardial infarct size by 40% post-ischemia, attributed to hydroxyl radical scavenging . This contrasts with guaiazulene, which primarily targets hepatic CYP enzymes .

Biological Activity

6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt, commonly referred to as KT2-962, is a synthetic compound notable for its biological activity as a selective thromboxane A2 receptor antagonist. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

KT2-962 is characterized by a complex structure that includes an azulene core modified with isopropyl and sulfonamide groups. The synthesis of this compound involves multiple steps, achieving a high overall yield. A notable study reported the synthesis of [^14C]-labeled KT2-962, which facilitated the investigation of its biological activity through radiolabeling techniques. The specific activity of the synthesized compound was reported at 2.36 GBq/mmol, indicating its potential for tracing in biological systems .

Chemical Structure

  • Molecular Formula : C₁₈H₁₈ClN₃O₄S₂
  • Molecular Weight : 421.93 g/mol

KT2-962 acts primarily as a thromboxane A2 receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in cardiovascular diseases. By inhibiting this receptor, KT2-962 may reduce platelet aggregation and vascular constriction, suggesting potential benefits in managing conditions such as hypertension and thrombosis.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of KT2-962:

  • Antithrombotic Effects : In animal models, KT2-962 demonstrated significant antithrombotic effects by inhibiting thromboxane A2-mediated platelet aggregation. This property suggests its potential use in preventing thromboembolic events .
  • Cardiovascular Protection : Research indicates that KT2-962 may exert protective effects on cardiovascular tissues by modulating inflammatory responses associated with thromboxane A2 signaling pathways .
  • Comparative Efficacy : In comparative studies with other thromboxane antagonists, KT2-962 showed superior selectivity and potency, making it a candidate for further clinical development .

Study 1: Thrombotic Models

A study involving KT2-962 in rat models of induced thrombosis showed that administration of the compound significantly reduced thrombus formation compared to control groups. The results indicated a dose-dependent response, reinforcing the compound's efficacy as a thromboxane antagonist.

Study 2: Cardiovascular Impact

Another study assessed the impact of KT2-962 on blood pressure regulation in hypertensive rats. The findings revealed that treatment with KT2-962 led to a marked decrease in systolic blood pressure and improved vascular function, highlighting its therapeutic potential in hypertension management.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of KT2-962. Initial results suggest that the compound exhibits low toxicity at therapeutic doses. Long-term studies are necessary to fully understand its safety profile and any potential side effects associated with chronic use.

Q & A

Basic Question: What are the key structural features of this compound that influence its physicochemical properties, and how do these compare to similar sulfonic acid derivatives?

Methodological Answer:
The compound’s azulene core, isopropyl substituent, and 4-chlorobenzenesulfonylamino-butyl chain contribute to its solubility, stability, and reactivity. Compared to simpler sulfonic salts like sodium benzenesulfonate (C₆H₅SO₃Na), the azulene moiety enhances π-π stacking interactions and UV-Vis absorption, while the butyl chain increases hydrophobicity, necessitating polar aprotic solvents for dissolution . For characterization, employ nuclear magnetic resonance (NMR) to confirm sulfonic acid protonation states and high-performance liquid chromatography (HPLC) with sodium 1-octanesulfonate buffer (pH 4.6) to assess purity .

Basic Question: What experimental strategies are recommended for synthesizing and purifying this compound?

Methodological Answer:
Synthesis typically involves sulfonation of azulene derivatives under controlled acidic conditions, followed by sodium salt precipitation. Key steps:

Sulfonation: React 6-isopropylazulene with chlorosulfonic acid at 0–5°C to minimize side reactions.

Amination: Introduce the 4-chlorobenzenesulfonylamino-butyl group via nucleophilic substitution in dimethylformamide (DMF) with triethylamine as a base.

Purification: Use membrane separation (e.g., ultrafiltration) to isolate the sodium salt, followed by recrystallization from ethanol-water mixtures .
Validate purity via thin-layer chromatography (TLC) on silica gel with a methanol:ethyl acetate (1:4) mobile phase and UV detection at 254 nm .

Advanced Question: How can researchers resolve contradictions in solubility and stability data reported for this compound?

Methodological Answer:
Contradictions often arise from solvent polarity, pH, or trace impurities. Systematic approaches include:

  • Solubility Profiling: Conduct phase-solubility studies in buffered solutions (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to identify pH-dependent aggregation .
  • Stability Testing: Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation products like desulfonated azulene derivatives .
  • Impurity Analysis: Employ ion-pair chromatography with sodium 1-butanesulfonate to quantify residual sulfonic acid intermediates .

Advanced Question: What computational methods are suitable for modeling this compound’s interactions in biological or catalytic systems?

Methodological Answer:

Density Functional Theory (DFT): Calculate electron density maps to predict sulfonate group reactivity, particularly at the azulene 1-position .

Molecular Dynamics (MD): Simulate interactions with lipid bilayers or proteins, using the CHARMM force field to model the butyl chain’s flexibility and sulfonic acid’s solvation .

Comparative Studies: Benchmark against similar compounds (e.g., naphthalenesulfonic acid salts) to validate binding affinity predictions .

Advanced Question: How can mechanistic studies elucidate the role of the 4-chlorobenzenesulfonylamino group in this compound’s biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR): Synthesize analogs with modified sulfonamide groups (e.g., methyl or nitro substituents) and compare inhibition constants (Ki) in enzyme assays .

Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to targets like carbonic anhydrase, correlating ΔH/ΔS with the chloro substituent’s electron-withdrawing effects .

X-ray Crystallography: Co-crystallize the compound with target proteins to resolve sulfonamide-protein hydrogen bonding networks .

Advanced Question: What methodologies address challenges in quantifying trace levels of this compound in environmental or biological matrices?

Methodological Answer:

Sample Preparation: Use solid-phase extraction (SPE) with sulfonic acid-modified resins to isolate the compound from complex matrices .

Detection: Employ LC-MS/MS with multiple reaction monitoring (MRM) for transitions like m/z 859 → 277 (sulfonate fragment) .

Validation: Assess matrix effects by spiking deuterated analogs (e.g., butane-d₉-sulfonyl chloride derivatives) as internal standards .

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